cis-11-Eicosenamide
Overview
Description
Gondamide is a primary fatty amide resulting from the formal condensation of the carboxy group of (11Z)-icos-11-enoic acid with ammonia. It has a role as a human metabolite. It derives from an (11Z)-icos-11-enoic acid.
Scientific Research Applications
Natural Sources and Derivatives : Hopkins, Chisholm, and Harris (1949) explored natural sources of cis-n-eicos-11-enoic acid, methods for isolating the acid, and its conversion to other forms. They also reported on derivatives including cis-n-eicos-11-enoic anilide, N-hydroxyamide, epoxide, chlorohydrin, and others (Hopkins, Chisholm, & Harris, 1949).
Effects on Human Aortic Endothelial Cells : Eder, Schleser, Becker, and Körting (2003) investigated the impact of various fatty acids on the release of eicosanoids and nitric oxide in human aortic endothelial cells. This study may have implications for understanding the role of cis-11-Eicosenamide in endothelial function (Eder, Schleser, Becker, & Körting, 2003).
Lipase-catalyzed Ammoniolysis : Zoete, Dalen, Rantwijk, and Sheldon (1996) described the efficient lipase-catalyzed conversion of triglycerides to fatty acid amides, including this compound (Zoete, Dalen, Rantwijk, & Sheldon, 1996).
Immunotherapy Applications : Alqarni, Dissanayake, Nelson, Parkinson, Dufton, Ferro, and Watson (2019) explored the immune stimulatory effects of (Z)-11-eicosenol and its derivations, including this compound, in macrophages. This research highlights potential applications in immunotherapy and vaccine adjuvants (Alqarni et al., 2019).
Inhibitors for Mycobacterium tuberculosis : Savalas, Nurul Furqon, Asnawati, Ardhuha, Sedijani, Hadisaputra, Ningsih, and Syahri (2020) investigated the inhibition of Mycobacterium tuberculosis protein tyrosine phosphatase by various fatty acids, including this compound. These findings suggest potential applications in the development of tuberculosis inhibitors (Savalas et al., 2020).
Analysis of Anandamide : Bonechi, Brizzi, Brizzi, Francioli, Donati, and Rossi (2001) conducted conformational analysis of cis-5,8,11,14-eicosatetraenoylethanolamide (anandamide), providing insights into its structure and behavior, which may be relevant to the understanding of this compound (Bonechi et al., 2001).
Safety and Hazards
The safety data sheet for cis-11-Eicosenamide suggests that if inhaled, the victim should be moved into fresh air . If breathing is difficult, oxygen should be given . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . A doctor should be consulted .
Future Directions
Mechanism of Action
Target of Action
cis-11-Eicosenamide is a carbonyl amide that belongs to the class of aliphatic hydrocarbons . It has reactive properties, which can be beneficial as corrosion inhibitors in automotive products . It also exhibits antibacterial activity .
Mode of Action
Its antibacterial activity suggests that it may interact with bacterial cell components, leading to inhibition of bacterial growth .
Biochemical Pathways
Given its antibacterial activity, it may interfere with essential biochemical pathways in bacteria, leading to their inhibition .
Pharmacokinetics
Its physicochemical properties, such as a high logp value , suggest that it may have good lipophilicity, which could influence its absorption and distribution.
Result of Action
The primary result of this compound’s action is its antibacterial activity . It may inhibit the growth of bacteria, which could be beneficial in the treatment of bacterial infections .
Biochemical Analysis
Biochemical Properties
It is known that it is a primary fatty amide resulting from the formal condensation of the carboxy group of (11Z)-icos-11-enoic acid with ammonia . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It has been suggested that it has antibacterial activity , indicating that it may influence bacterial cell function
Molecular Mechanism
It is known to have reactive properties , suggesting that it may interact with other molecules in the cell
Metabolic Pathways
The metabolic pathways that cis-11-Eicosenamide is involved in are not well defined. It is known that it is a primary fatty amide , suggesting that it may be involved in lipid metabolism. The specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified.
Properties
IUPAC Name |
(Z)-icos-11-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H2,21,22)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHQTVBKPMHICN-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338252 | |
Record name | cis-11-Eicosenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10436-08-5 | |
Record name | cis-11-Eicosenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of cis-11-eicosenamide?
A1: this compound is a fatty amide with a cis double bond at the 11th carbon atom.
Q2: How does the thermal stability of this compound compare to other fatty amides?
A: Research indicates that unsaturated simple amides, including this compound, exhibit slightly greater thermal stability than saturated simple amides with the same number of carbon atoms. [] Specifically, this compound has a melting point of 79.3°C. This difference in stability is likely due to the presence of the cis double bond in the unsaturated fatty amide structure.
Q3: What analytical techniques are commonly employed to identify and quantify this compound?
A: Gas chromatography (GC) is a common technique for analyzing fatty amides like this compound. [] Coupling GC with mass spectrometry (GC-MS) allows for both separation and identification based on the mass-to-charge ratio of the ionized molecules. This method was employed in one study to assess the purity of various synthesized fatty amides, including this compound. [] Additionally, UPLC-Q-TOF/MS, a highly sensitive and accurate analytical technique, has been used to identify and quantify this compound in plasma samples. []
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